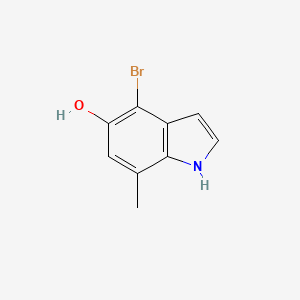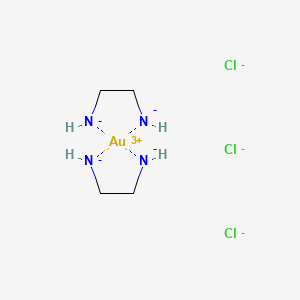
Trichlorobis(ethylenediamine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichlorobis(ethylenediamine)gold typically involves the reaction of gold(III) chloride with ethylenediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows: [ \text{AuCl}_3 + 2 \text{en} \rightarrow \text{[Au(en)}_2\text{Cl}_2]\text{Cl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of temperature, pH, and reactant concentrations to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Trichlorobis(ethylenediamine)gold undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The gold(III) center can participate in redox reactions, where it can be reduced to gold(I) or gold(0) states.
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or thiolates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Ligand exchange reactions often involve the use of excess ligands like triphenylphosphine (PPh3) or thiol-containing compounds.
Major Products Formed:
Reduction: Reduction of this compound can yield gold nanoparticles or gold(I) complexes.
Substitution: Substitution reactions can produce a variety of gold(III) complexes with different ligands, depending on the reagents used.
Applications De Recherche Scientifique
Trichlorobis(ethylenediamine)gold has several applications in scientific research:
Mécanisme D'action
The mechanism by which Trichlorobis(ethylenediamine)gold exerts its effects, particularly in medicinal applications, involves its interaction with cellular components. The gold(III) center can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, resulting in antiproliferative effects on cancer cells. Additionally, the compound can induce oxidative stress, further contributing to its cytotoxic properties .
Comparaison Avec Des Composés Similaires
Dichloro(ethylenediamine)gold(III): This compound has a similar structure but with only two chloride ligands.
Tris(ethylenediamine)gold(III): Contains three ethylenediamine ligands coordinated to the gold(III) center.
Uniqueness: Trichlorobis(ethylenediamine)gold is unique due to its specific coordination environment, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with various ligands makes it versatile for different applications, particularly in catalysis and medicine .
Propriétés
Formule moléculaire |
C4H12AuCl3N4-4 |
|---|---|
Poids moléculaire |
419.49 g/mol |
Nom IUPAC |
2-azanidylethylazanide;gold(3+);trichloride |
InChI |
InChI=1S/2C2H6N2.Au.3ClH/c2*3-1-2-4;;;;/h2*3-4H,1-2H2;;3*1H/q2*-2;+3;;;/p-3 |
Clé InChI |
ZEBQADJVWIXIET-UHFFFAOYSA-K |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Cl-].[Cl-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


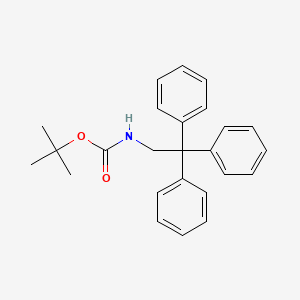
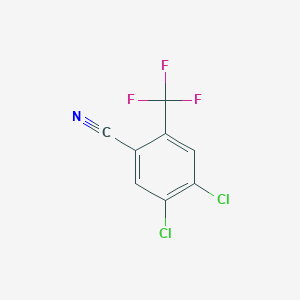
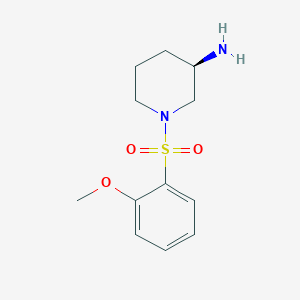

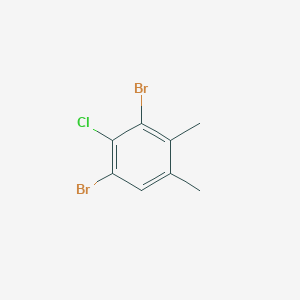
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)


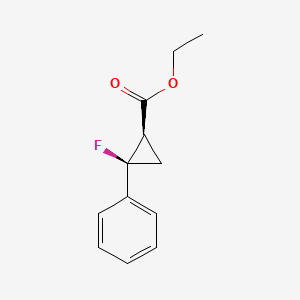
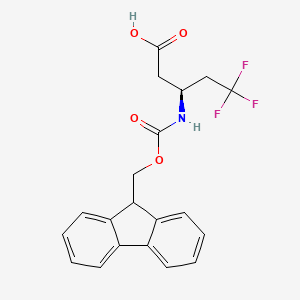
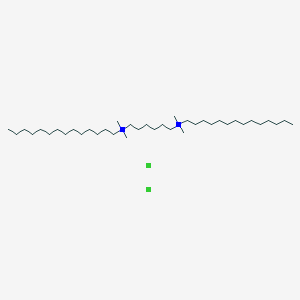
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)

